molecular formula C9H7BrF3NO B8218235 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide

2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B8218235
M. Wt: 282.06 g/mol
InChI Key: LBMXJGJNKVFAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C₉H₇BrF₃NO This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromo-4-(trifluoromethyl)aniline.

    Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers or coatings with specific properties.

    Chemical Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated or trifluoromethylated compounds.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. For example, in pharmaceutical applications, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetamide group.

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an acetamide group.

    2,4-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups and a boronic acid group.

Uniqueness

2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The acetamide group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMXJGJNKVFAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.